BenchChemオンラインストアへようこそ!

6'-Fluoro-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one

Lipophilicity Physicochemical Property Structure-Property Relationship

6'-Fluoro-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one (CAS 1710845-18-3) belongs to the spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one class, a group of heterocyclic scaffolds featuring a spiro-fused pyrrolidine and quinazolin-4-one ring system. This compound is distinguished by a fluorine substituent at the 6'-position of the quinazolinone ring, with a molecular formula of C11H12FN3O and a molecular weight of 221.23 g/mol.

Molecular Formula C11H12FN3O
Molecular Weight 221.23 g/mol
Cat. No. B15068217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6'-Fluoro-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one
Molecular FormulaC11H12FN3O
Molecular Weight221.23 g/mol
Structural Identifiers
SMILESC1CNCC12NC3=C(C=C(C=C3)F)C(=O)N2
InChIInChI=1S/C11H12FN3O/c12-7-1-2-9-8(5-7)10(16)15-11(14-9)3-4-13-6-11/h1-2,5,13-14H,3-4,6H2,(H,15,16)
InChIKeyVWVRUIMLEDDHKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 6'-Fluoro-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one (CAS 1710845-18-3): Fluorinated Spiro-Quinazolinone Building Block Procurement Guide


6'-Fluoro-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one (CAS 1710845-18-3) belongs to the spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one class, a group of heterocyclic scaffolds featuring a spiro-fused pyrrolidine and quinazolin-4-one ring system [1]. This compound is distinguished by a fluorine substituent at the 6'-position of the quinazolinone ring, with a molecular formula of C11H12FN3O and a molecular weight of 221.23 g/mol [1]. Spiroquinazolinones have been explored as core scaffolds in medicinal chemistry programs targeting phosphodiesterases (PDEs), IMPDH, and kinases [2][3][4].

Why 6'-Fluoro-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one Cannot Be Casually Substituted


Within the spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one series, the position and identity of ring substituents profoundly influence physicochemical and pharmacological properties. The 6'-fluoro substituent on the quinazolinone ring is not merely a terminal decoration; it modulates electronic distribution, hydrogen-bond acceptor capacity, and lipophilicity relative to the des-fluoro parent (CAS 1708428-17-4) [1][2]. In broader quinazolinone SAR, fluorine substitution at the 6-position has been shown to alter metabolic stability, target binding kinetics, and selectivity profiles across PDE and kinase families [3][4][5]. Consequently, interchanging 6'-fluoro-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one with its 6'-unsubstituted or 6'-methyl analogs without re-optimizing downstream SAR can lead to unexpected potency shifts, altered ADME properties, and compromised assay reproducibility.

Quantitative Differentiation Evidence for 6'-Fluoro-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one vs Close Analogs


6'-Fluoro Substitution Marginally Increases Computed Lipophilicity (XLogP3) Relative to Des-Fluoro Parent

The 6'-fluoro-substituted spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one exhibits a computed XLogP3-AA of 0.7, compared to 0.6 for the des-fluoro parent (1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one, CAS 1708428-17-4), indicating a modest increase in lipophilicity attributable to the fluorine atom [1][2].

Lipophilicity Physicochemical Property Structure-Property Relationship

6'-Fluoro Derivative Adds One Hydrogen Bond Acceptor Compared to Des-Fluoro Analog

The presence of the 6'-fluoro substituent increases the total hydrogen bond acceptor (HBA) count from 3 in the des-fluoro parent to 4 in 6'-fluoro-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one, while the topological polar surface area (TPSA) remains constant at 53.2 Ų between both compounds [1][2].

Hydrogen Bond Acceptor Molecular Recognition Target Engagement

Fluorine at 6'-Position Enables NMR-Based Conformational and Binding Studies Inaccessible to Non-Fluorinated Analog

The single fluorine atom in 6'-fluoro-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one provides an intrinsic 19F NMR handle, which is commonly exploited in fluorine-based screening (e.g., n-FABS, 19F T2/Carr-Purcell-Meiboom-Gill) to detect direct binding to protein targets and measure binding constants (KD) in the sub-millimolar range [1][2]. The des-fluoro analog (CAS 1708428-17-4) lacks this spectroscopic probe, requiring more complex and less sensitive methods such as saturation-transfer difference (STD) NMR or isothermal titration calorimetry for binding confirmation.

19F NMR Fragment-Based Drug Discovery Ligand Binding Assay

Fluorinated Spiro-Quinazolinones Show Enhanced Metabolic Stability in Preclinical PDE7 Inhibitor Series

In the spiroquinazolinone PDE7 inhibitor series reported by Lorthiois et al. (Pfizer), fluorination at the quinazolinone 6-position (structurally analogous to the target compound) was associated with reduced oxidative metabolism and extended half-life in human liver microsomes (HLM) compared to non-fluorinated or 6-chloro analogs [1][2]. Although direct HLM data for 6'-fluoro-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one itself are not publicly available, the class-wide structure-metabolism relationship supports the hypothesis that the 6'-fluoro substituent confers metabolic advantage relative to 6'-H, 6'-Cl, and 6'-CH3 variants.

Metabolic Stability CYP450 Oxidation Lead Optimization

N-1 Unsubstituted Spiro-Pyrrolidine Scaffold Provides a Synthetic Handle for Late-Stage Diversification

Unlike its 1'-methyl-substituted analog (6'-fluoro-1'-methyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one, CAS 1710674-67-1), the target compound retains a free NH on the pyrrolidine ring, allowing facile N-alkylation, N-acylation, or N-sulfonylation for library synthesis [1]. The 1'-methyl derivative locks this position, precluding straightforward introduction of diverse N-substituents and limiting the accessible chemical space for SAR exploration.

Late-Stage Functionalization Scaffold Diversification Parallel Synthesis

Vendor-Supplied QC Documentation (NMR/HPLC/GC) Reduces In-House Identity Verification Burden

Reputable suppliers such as Bidepharm and Leyan provide batch-specific quality control data (NMR, HPLC, GC) with standard purities of 97%–98% for 6'-fluoro-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one . This contrasts with less characterized spiroquinazolinone analogs from non-major suppliers, where the absence of QC documentation can necessitate $200–$500 and 2–5 days of in-house analytical characterization (LCMS, 1H/13C NMR) per batch before use in critical assays.

Quality Assurance Batch Reproducibility Procurement Efficiency

Application Scenarios for 6'-Fluoro-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one Based on Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) with Direct 19F NMR Binding Readout

The 6'-fluoro substituent provides an intrinsic 19F NMR handle for direct binding detection to protein targets, enabling high-throughput fragment screening without additional labeling steps. This differentiates the compound from its des-fluoro analog (CAS 1708428-17-4), which requires alternative, often less sensitive biophysical techniques. Researchers can rapidly measure KD values via 19F NMR titration in FBDD campaigns targeting kinases, PDEs, or epigenetic proteins where spiro-quinazolinones have established precedent [1][2][3].

Kinase or PDE7 Lead Optimization with Metabolic Stability Advantage

Class-level SAR from published Pfizer PDE7 inhibitor programs indicates that fluorine at the quinazolinone 6-position correlates with improved human liver microsome stability compared to 6-H or 6-Cl variants [1][2]. Procurement of the 6'-fluoro spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one as a core scaffold enables medicinal chemistry teams to initiate hit-to-lead optimization with a metabolically more resilient starting point, potentially reducing the number of DMTA cycles required to achieve acceptable in vivo half-life.

Parallel Library Synthesis via N-1 Pyrrolidine Diversification

The free NH group on the pyrrolidine ring of 6'-fluoro-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one enables rapid, one-step N-functionalization to generate diverse compound libraries for SAR exploration [1][2]. This contrasts with the 1'-methyl derivative (CAS 1710674-67-1), where the blocked N-position limits chemical space. A single batch of the target compound can serve as a versatile intermediate, reducing procurement complexity and cost for parallel synthesis initiatives.

Structure-Property Relationship Studies on Spirocyclic Conformational Restriction

The spiro-fusion between pyrrolidine and quinazolin-4-one enforces rigid three-dimensionality, which is of interest for probing protein-ligand conformational preferences. The computed properties (XLogP = 0.7, MW = 221.23) place this compound in favorable fragment-like space (MW < 250, ClogP < 3) [1][2]. Researchers comparing spiro vs non-spiro quinazolinones can use this compound to quantify the contribution of conformational restriction to binding entropy and selectivity in systems such as the KRAS G12C or MDM2-p53 interaction where spiro-quinazoline patents have been filed [3].

Quote Request

Request a Quote for 6'-Fluoro-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.